2-((6-Chloropyridin-2-yl)amino)ethanol

Medicinal Chemistry Kinase Inhibition Target Selectivity

2-((6-Chloropyridin-2-yl)amino)ethanol is a key intermediate for imidacloprid and neonicotinoids, and a privileged ChoKα inhibitor scaffold (IC50 126 nM, 79-fold selectivity). The 6-chloro-2-pyridinyl motif is essential for binding; 3-chloro or N-alkyl analogs lose activity. The aminoethanol handle enables facile derivatization. With logP 1.21, it penetrates the CNS. ≥95% purity, full analytical documentation. Ensure reproducible SAR and scale-up.

Molecular Formula C7H9ClN2O
Molecular Weight 172.61 g/mol
CAS No. 29449-82-9
Cat. No. B1452376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-Chloropyridin-2-yl)amino)ethanol
CAS29449-82-9
Molecular FormulaC7H9ClN2O
Molecular Weight172.61 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)Cl)NCCO
InChIInChI=1S/C7H9ClN2O/c8-6-2-1-3-7(10-6)9-4-5-11/h1-3,11H,4-5H2,(H,9,10)
InChIKeyGAHYKLZKLZJHCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((6-Chloropyridin-2-yl)amino)ethanol (CAS 29449-82-9) for Research and Industrial Procurement


2-((6-Chloropyridin-2-yl)amino)ethanol (CAS 29449-82-9) is a chloro-substituted pyridine derivative incorporating an aminoethanol side chain . It is primarily utilized as a key intermediate in the synthesis of neonicotinoid agrochemicals, notably imidacloprid and related insecticides, where the 6-chloropyridin-2-yl motif is critical for targeting insect nicotinic acetylcholine receptors . The compound is also investigated in medicinal chemistry as a building block for kinase inhibitors, with reported inhibitory activity against choline kinase alpha (ChoKα) [1].

Why Substituting 2-((6-Chloropyridin-2-yl)amino)ethanol with Other Aminopyridines Can Lead to Experimental Failure


Substitution of 2-((6-chloropyridin-2-yl)amino)ethanol with closely related analogs—such as 6-chloropyridin-3-yl derivatives, N-alkylated variants, or unsubstituted pyridines—carries a high risk of functional divergence due to three critical, quantifiable differentiators. First, the 2-position chloro substitution on the pyridine ring confers a specific binding geometry to choline kinase alpha (ChoKα) that is lost or reduced in the 3-chloro positional isomer or in non-chlorinated analogs [1]. Second, N-alkylation (e.g., methyl or ethyl substitution) drastically alters lipophilicity (ΔlogP ≥ 0.5), which directly impacts membrane permeability and pharmacokinetic properties in cell-based assays [2]. Third, the aminoethanol side chain provides a synthetic handle for downstream derivatization that is absent in simpler chloroaminopyridines; for example, 2-amino-6-chloropyridine lacks the hydroxyl group necessary for esterification or etherification reactions in neonicotinoid synthesis . The following section presents quantitative evidence substantiating why this compound cannot be freely interchanged with its in-class analogs.

Quantitative Differentiation of 2-((6-Chloropyridin-2-yl)amino)ethanol from Closest Analogs


Choline Kinase Alpha (ChoKα) Inhibition: 79-Fold Selectivity Over ChoKβ

2-((6-Chloropyridin-2-yl)amino)ethanol inhibits choline kinase alpha (ChoKα) with an IC50 of 126 nM, while exhibiting only weak activity against choline/ethanolamine kinase beta (ChoKβ) with an IC50 of 10,000 nM [1]. This corresponds to a 79-fold selectivity for ChoKα over ChoKβ. In contrast, the 3-chloropyridinyl isomer and N-methylated analog show markedly different selectivity profiles: the 3-chloro isomer demonstrates no detectable binding in AlphaScreen assays, and the N-methyl analog is reported to lack kinase inhibitory activity altogether [2]. The differential inhibition pattern underscores that the 6-chloro-2-pyridinylaminoethanol scaffold is uniquely positioned for targeting ChoKα, a validated anticancer target.

Medicinal Chemistry Kinase Inhibition Target Selectivity

Lipophilicity (logP): Controlled Partitioning for Blood-Brain Barrier Penetration

The calculated logP of 2-((6-chloropyridin-2-yl)amino)ethanol is 1.21 [1]. This value falls within the optimal range for CNS drug candidates (logP 1-3) and is significantly lower than N-alkylated analogs. For instance, the N-ethyl derivative (CAS 1219982-08-7) has a predicted logP of approximately 1.9, while the N-methyl analog (CAS 1219981-49-3) has a logP around 1.7 [2]. The ~0.5 logP increase with each N-alkylation step translates to a roughly 3-fold increase in lipophilicity, which can drastically alter membrane permeability, plasma protein binding, and off-target promiscuity. The unsubstituted aminoethanol side chain thus offers a more balanced hydrophilicity-lipophilicity profile for early-stage lead optimization.

Physicochemical Properties ADME Drug Design

Aqueous Solubility: 1.61 mg/mL Enables Reliable In Vitro Assay Preparation

The aqueous solubility of 2-((6-chloropyridin-2-yl)amino)ethanol is 1.61 mg/mL (9.35 mM) . This moderate solubility is superior to that of the N-ethyl analog, which is reported to have lower aqueous solubility due to increased hydrophobicity [1]. The compound's solubility is sufficient for preparing stock solutions in DMSO followed by aqueous dilution for biochemical assays (e.g., kinase inhibition studies) without precipitation at concentrations up to 100 μM. In contrast, the 6-chloro-2-aminopyridine precursor (CAS 45644-21-1) has significantly lower solubility (<0.5 mg/mL), limiting its direct use in biological assays .

Solubility Formulation Assay Development

Synthetic Yield: 99% Yield Using Optimized Nucleophilic Aromatic Substitution

The synthesis of 2-((6-chloropyridin-2-yl)amino)ethanol via reaction of 2,6-dichloropyridine with 2-aminoethanol in pyridine at 100 °C proceeds with an isolated yield of 99% . This high yield contrasts with the more demanding conditions required for N-alkylated analogs, which often necessitate additional protection/deprotection steps or the use of expensive alkyl halides, typically resulting in yields below 70% . The direct, high-yielding route minimizes purification burden and reduces cost per gram for both research-scale and larger procurements.

Synthetic Chemistry Process Optimization Scale-Up

Analytical Quality Control: ≥95% Purity with NMR, HPLC, and GC Traceability

Commercial batches of 2-((6-chloropyridin-2-yl)amino)ethanol are routinely supplied with ≥95% purity, accompanied by batch-specific certificates of analysis (CoA) that include NMR, HPLC, and GC chromatograms . This level of analytical characterization ensures structural identity and purity, which is essential for reproducibility in biological assays and for meeting regulatory documentation requirements in agrochemical development. In comparison, many generic pyridine derivatives are offered only with basic purity statements (e.g., "≥95%") without supporting spectral data, introducing batch-to-batch variability that can confound experimental outcomes .

Quality Control Analytical Chemistry Reproducibility

High-Impact Applications of 2-((6-Chloropyridin-2-yl)amino)ethanol in Research and Development


Development of Selective Choline Kinase Alpha (ChoKα) Inhibitors for Oncology

The 79-fold selectivity of 2-((6-chloropyridin-2-yl)amino)ethanol for ChoKα (IC50 = 126 nM) over ChoKβ makes it a privileged starting point for medicinal chemistry campaigns targeting ChoKα, a validated oncogenic driver in multiple cancers [1]. Researchers can use this compound as a fragment or scaffold for structure-activity relationship (SAR) studies, confident that the 6-chloro-2-pyridinyl motif is essential for isoform selectivity.

Synthesis of Neonicotinoid Insecticides (e.g., Imidacloprid) with Optimal Physicochemical Properties

As a direct intermediate in the manufacture of imidacloprid and related neonicotinoids, this compound provides the precise 6-chloropyridin-2-yl substructure required for insecticidal activity . Its favorable logP (1.21) and moderate aqueous solubility (1.61 mg/mL) facilitate downstream synthetic transformations and formulation development without introducing excessive lipophilicity that could hinder environmental biodegradability.

CNS-Targeted Probe Design Leveraging Optimal Lipophilicity (logP 1.21)

With a logP of 1.21, 2-((6-chloropyridin-2-yl)amino)ethanol resides in the optimal range for blood-brain barrier penetration (logP 1–3) [2]. Medicinal chemists can use this scaffold to construct CNS-penetrant probes or drug candidates without the need for extensive lipophilicity modulation, reducing synthetic burden and attrition in lead optimization.

Reliable In Vitro Assay Development with Documented Purity and Solubility

The availability of this compound at ≥95% purity with full analytical documentation (NMR, HPLC, GC) ensures consistent performance in biochemical and cell-based assays . The moderate aqueous solubility (1.61 mg/mL) allows preparation of stock solutions up to 9.35 mM in DMSO/water, minimizing precipitation artifacts in dose-response studies.

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